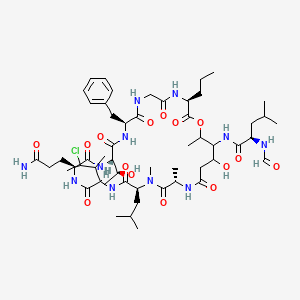
Cyclolithistide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclolithistide is a natural product found in Theonella swinhoei with data available.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
Cyclolithistide A has demonstrated significant antifungal properties, making it a candidate for the development of new antifungal agents. Research indicates that this compound exhibits potent activity against various fungal pathogens, which is especially relevant given the rising incidence of antifungal resistance in clinical settings. For instance, studies have reported its effectiveness against strains of Candida and Aspergillus, which are common causes of invasive fungal infections .
Anticancer Potential
The anticancer properties of this compound A have been explored through various in vitro studies. It has shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116). The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy .
Table 1: Cytotoxicity of this compound A Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 2.57 |
| HCT-116 | 1.65 |
| HepG2 | 2.57 |
Mechanistic Insights
Recent studies have elucidated the mechanism of action of this compound A, highlighting its ability to disrupt cellular processes in target organisms. The compound interacts with specific cellular pathways that lead to increased reactive oxygen species (ROS) production and subsequent cell death in fungal and cancer cells .
Structural Characteristics
The unique structure of this compound A, characterized by its cyclic nature and the presence of non-standard amino acids such as 4-chloroisoleucine, contributes to its stability and bioactivity. The cyclic structure provides resistance to enzymatic degradation, enhancing its potential as a therapeutic agent .
Table 2: Structural Features of this compound A
| Feature | Description |
|---|---|
| Structure Type | Cyclic depsipeptide |
| Unique Amino Acids | 4-chloroisoleucine |
| Stability | High resistance to degradation |
Broader Implications in Drug Discovery
The exploration of this compound A within the context of drug discovery is significant. As researchers seek alternatives to traditional antibiotics and anticancer drugs, cyclodepsipeptides like this compound A represent a promising class due to their diverse biological activities and potential for modification to enhance efficacy and reduce toxicity .
Case Studies
-
Case Study 1: Antifungal Efficacy
A study conducted on the antifungal activity of this compound A revealed its effectiveness against multiple strains of Candida, with an IC50 value indicating strong inhibitory action compared to standard antifungal agents. -
Case Study 2: Cancer Cell Line Testing
In vitro tests on MCF-7 cells demonstrated that treatment with this compound A led to significant apoptosis, suggesting a viable pathway for further investigation into its use as an anticancer therapeutic.
Eigenschaften
Molekularformel |
C54H86ClN11O15 |
|---|---|
Molekulargewicht |
1164.8 g/mol |
IUPAC-Name |
(2R)-N-[(3S,9S,12S,15S,21S,24S)-15-(3-amino-3-oxopropyl)-9-benzyl-18-(3-chlorobutan-2-yl)-28-hydroxy-12-[(1S)-1-hydroxyethyl]-22,24,30-trimethyl-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-3-propyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclotriacont-29-yl]-2-formamido-4-methylpentanamide |
InChI |
InChI=1S/C54H86ClN11O15/c1-12-16-36-54(80)81-33(10)46(65-49(75)37(58-26-67)21-27(2)3)40(69)24-42(71)59-31(8)53(79)66(11)39(22-28(4)5)50(76)63-44(29(6)30(7)55)51(77)61-35(19-20-41(56)70)48(74)64-45(32(9)68)52(78)62-38(23-34-17-14-13-15-18-34)47(73)57-25-43(72)60-36/h13-15,17-18,26-33,35-40,44-46,68-69H,12,16,19-25H2,1-11H3,(H2,56,70)(H,57,73)(H,58,67)(H,59,71)(H,60,72)(H,61,77)(H,62,78)(H,63,76)(H,64,74)(H,65,75)/t29?,30?,31-,32-,33?,35-,36-,37+,38-,39-,40?,44?,45-,46?/m0/s1 |
InChI-Schlüssel |
MCBWUKGHTRJHCZ-CUIHLGEVSA-N |
Isomerische SMILES |
CCC[C@H]1C(=O)OC(C(C(CC(=O)N[C@H](C(=O)N([C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CC2=CC=CC=C2)[C@H](C)O)CCC(=O)N)C(C)C(C)Cl)CC(C)C)C)C)O)NC(=O)[C@@H](CC(C)C)NC=O)C |
Kanonische SMILES |
CCCC1C(=O)OC(C(C(CC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)C(C)O)CCC(=O)N)C(C)C(C)Cl)CC(C)C)C)C)O)NC(=O)C(CC(C)C)NC=O)C |
Synonyme |
cyclolithistide A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















